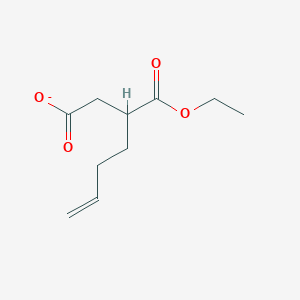
3-(Ethoxycarbonyl)hept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)hept-6-enoate is an organic compound with a molecular structure that includes an ethoxycarbonyl group attached to a hept-6-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)hept-6-enoate typically involves the esterification of hept-6-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)hept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)hept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its role in drug development.
Industry: It is employed in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)hept-6-enoate involves its interaction with various molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic addition reactions, while the double bond in the hept-6-enoate backbone can undergo electrophilic addition. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Ethoxycarbonyl)isoquinolinium salts: These compounds share the ethoxycarbonyl group but have a different core structure.
3,3-diethoxypropyl 2-methylprop-2-enoate: Similar in having an ethoxycarbonyl group, but with variations in the backbone structure.
Uniqueness
3-(Ethoxycarbonyl)hept-6-enoate is unique due to its specific combination of an ethoxycarbonyl group and a hept-6-enoate backbone. This structural arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
917955-70-5 |
|---|---|
Fórmula molecular |
C10H15O4- |
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
3-ethoxycarbonylhept-6-enoate |
InChI |
InChI=1S/C10H16O4/c1-3-5-6-8(7-9(11)12)10(13)14-4-2/h3,8H,1,4-7H2,2H3,(H,11,12)/p-1 |
Clave InChI |
FSTARWIWUCAIEH-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(CCC=C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
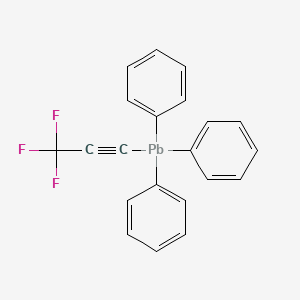
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
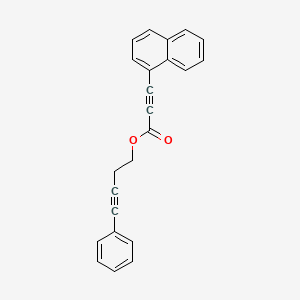
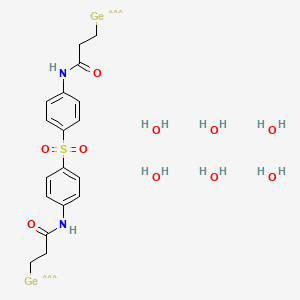
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
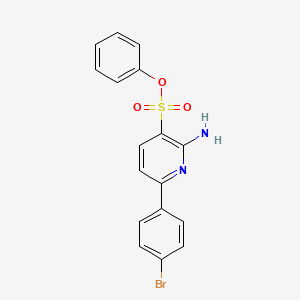
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
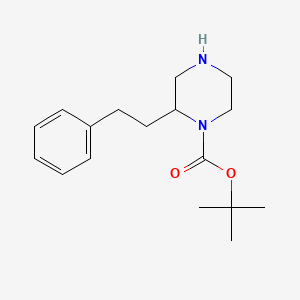

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
